molecular formula C8H6ClN3 B13873695 3-(Chloromethyl)pyrido[2,3-b]pyrazine

3-(Chloromethyl)pyrido[2,3-b]pyrazine

Cat. No.: B13873695
M. Wt: 179.60 g/mol
InChI Key: QVZICWIHRWYZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with a chloromethyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)pyrido[2,3-b]pyrazine typically involves the chloromethylation of pyrido[2,3-b]pyrazine. One common method is the reaction of pyrido[2,3-b]pyrazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)pyrido[2,3-b]pyrazine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-(chloromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H6ClN3/c9-4-6-5-11-7-2-1-3-10-8(7)12-6/h1-3,5H,4H2

InChI Key

QVZICWIHRWYZAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.